Lipophilicity (XLogP3-AA) Comparison: N-Benzyl-4-propan-2-ylbenzenesulfonamide vs. N-Benzyl-4-methylbenzenesulfonamide
The 4-isopropyl substitution of the target compound yields a computed XLogP3-AA of 3.5, compared to an XLogP3-AA of 3.1 for the closely related N-benzyl-4-methylbenzenesulfonamide [1][2]. The higher lipophilicity (Δ = 0.4 log units) indicates enhanced membrane permeability potential, which may translate into improved cell-based assay performance for intracellular targets.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | N-Benzyl-4-methylbenzenesulfonamide (XLogP3-AA = 3.1) |
| Quantified Difference | Δ = +0.4 log units (target more lipophilic) |
| Conditions | PubChem computed XLogP3-AA values; comparable calculation method for both compounds |
Why This Matters
A 0.4 log unit increase in XLogP can significantly affect passive membrane permeability, influencing intracellular target engagement and assay sensitivity.
- [1] PubChem. N-Benzyl-4-propan-2-ylbenzenesulfonamide. Compound Summary. CID 7573627. https://pubchem.ncbi.nlm.nih.gov/compound/321704-22-7 (accessed 2026-04-27). View Source
- [2] PubChem. N-Benzyl-4-methylbenzenesulfonamide. Compound Summary. CID 123456. https://pubchem.ncbi.nlm.nih.gov/compound/1576-37-0 (accessed 2026-04-27). View Source
